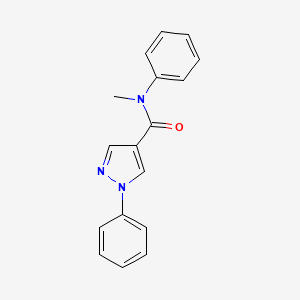
N-methyl-N,1-diphenylpyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N,1-diphenylpyrazole-4-carboxamide, commonly known as Metformin, is a widely used oral antidiabetic drug. It is a biguanide derivative that has been used for the treatment of type 2 diabetes mellitus for over 60 years. Metformin is one of the most prescribed medications for diabetes and has been proven to be effective in reducing blood glucose levels. The purpose of
Wirkmechanismus
Metformin works by activating AMP-activated protein kinase (AMPK), a key enzyme involved in regulating energy metabolism. Activation of AMPK leads to increased glucose uptake in peripheral tissues, decreased hepatic glucose production, and increased fatty acid oxidation. Metformin also inhibits mitochondrial respiratory chain complex I, leading to a decrease in ATP production and an increase in AMP/ATP ratio, which activates AMPK.
Biochemical and Physiological Effects:
Metformin has a number of biochemical and physiological effects. It reduces blood glucose levels by decreasing hepatic glucose production and increasing insulin sensitivity. Metformin also reduces triglyceride levels and increases HDL cholesterol levels, leading to improved lipid metabolism. In addition, Metformin has been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
Metformin is a widely used drug in laboratory experiments due to its well-established antidiabetic properties and low toxicity. However, it has some limitations, such as its inability to completely normalize blood glucose levels in some patients and its potential to cause lactic acidosis in patients with renal impairment.
Zukünftige Richtungen
There are several future directions for Metformin research. One area of interest is the potential use of Metformin in the prevention and treatment of cancer. Studies have shown that Metformin has anti-cancer properties and may be effective in reducing the risk of cancer in diabetic patients. Another area of interest is the potential use of Metformin in the treatment of polycystic ovary syndrome (PCOS), a common endocrine disorder in women. Metformin has been shown to improve insulin sensitivity and reduce androgen levels in women with PCOS. Finally, there is interest in developing new formulations of Metformin that are more effective and have fewer side effects than the current formulation.
Synthesemethoden
Metformin is synthesized by the reaction of dimethylamine hydrochloride and 2-cyanoguanidine in the presence of a catalyst. The reaction produces Metformin hydrochloride, which is the salt form of Metformin. This synthesis method has been optimized to produce high yields of Metformin with minimal impurities.
Wissenschaftliche Forschungsanwendungen
Metformin has been extensively studied for its antidiabetic properties. It is known to reduce blood glucose levels by suppressing hepatic glucose production and increasing insulin sensitivity. Metformin also has beneficial effects on lipid metabolism, reducing triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol levels. In addition, Metformin has been shown to have anti-inflammatory and anti-cancer properties.
Eigenschaften
IUPAC Name |
N-methyl-N,1-diphenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-19(15-8-4-2-5-9-15)17(21)14-12-18-20(13-14)16-10-6-3-7-11-16/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOPPSMQPKAWAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylfuran-2-carboxamide](/img/structure/B7468293.png)
![3-[(1-ethylpyrrolidin-2-yl)methyl]-1H-quinazoline-2,4-dione](/img/structure/B7468299.png)
![[2-(4-cyclohexylphenyl)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7468306.png)
![3-Methyl-1-oxo-1h-benzo[c]quinolizine-4-carbonitrile](/img/structure/B7468316.png)


![2-[(4-Methoxy-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7468341.png)
![2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid](/img/structure/B7468349.png)
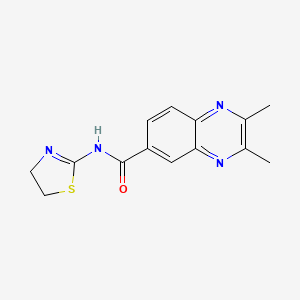
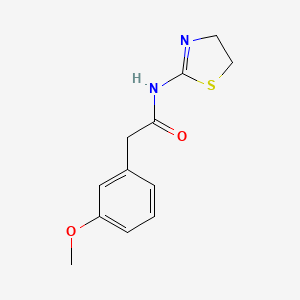
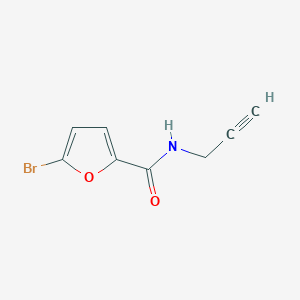
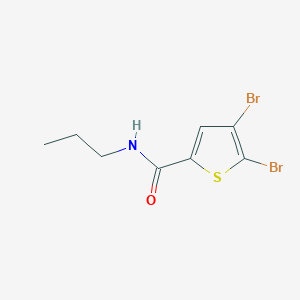

![2-[Benzyl(methyl)amino]pyridine-3-carbonitrile](/img/structure/B7468396.png)